molecular formula C10H9BrN4O B6163946 5-(3-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE CAS No. 1046463-50-6

5-(3-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B6163946
CAS No.: 1046463-50-6
M. Wt: 281.1
InChI Key:
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Description

5-(3-Bromophenyl)-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a bromophenyl group at the 3-position and a carbohydrazide group at the 5-position of the pyrazole ring makes this compound unique

Scientific Research Applications

5-(3-Bromophenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is used in the development of new materials with specific properties.

Mechanism of Action

Target of Action

The compound 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide, also known as Emrusolmin , primarily targets Tau proteins and alpha-synuclein . These proteins play crucial roles in maintaining the stability of neurons. Tau proteins are involved in the assembly and stabilization of microtubules, which are essential for the proper functioning of neurons. Alpha-synuclein is abundant in the human brain, and it is predominantly expressed in the neocortex, hippocampus, substantia nigra, thalamus, and cerebellum .

Mode of Action

Emrusolmin acts as a general inhibitor of protein aggregation . It was identified in a high-throughput screen for small-molecule inhibitors of alpha-synuclein and prion protein oligomerization . The compound has been shown to suppress oligomer formation in vitro and in vivo . It inhibits pathogenic protein accumulation and neurodegeneration .

Biochemical Pathways

The compound affects the biochemical pathways involving Tau proteins and alpha-synuclein. By inhibiting the aggregation of these proteins, Emrusolmin can potentially prevent the formation of neurofibrillary tangles and Lewy bodies, which are characteristic of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Pharmacokinetics

It is known that the compound isorally bioavailable and can penetrate the brain . This suggests that it has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability and therapeutic efficacy .

Result of Action

The compound’s action results in the suppression of pathogenic protein accumulation and neurodegeneration . It has been shown to improve survival in mouse models of alpha-synuclein and prion disease . In alpha-synuclein transgenic mouse models of Parkinson’s disease, administration of the compound reduced protein deposition in the brain and improved dopamine neuron function and movement .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carbohydrazide typically involves the following steps:

    Formation of 3-bromophenylhydrazine: This can be achieved by reacting 3-bromonitrobenzene with hydrazine hydrate under reflux conditions.

    Cyclization to form 5-(3-bromophenyl)-1H-pyrazole: The 3-bromophenylhydrazine is then reacted with an appropriate diketone or β-ketoester under acidic conditions to form the pyrazole ring.

    Introduction of the carbohydrazide group: The final step involves the reaction of the 5-(3-bromophenyl)-1H-pyrazole with hydrazine hydrate to introduce the carbohydrazide group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

5-(3-Bromophenyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both a bromophenyl group and a carbohydrazide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-bromophenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-7-3-1-2-6(4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZIFWMVWMXZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196857
Record name 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046463-50-6
Record name 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046463-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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